molecular formula C14H15ClN2O B4945459 2-(4-butoxyphenyl)-5-chloropyrimidine

2-(4-butoxyphenyl)-5-chloropyrimidine

Cat. No.: B4945459
M. Wt: 262.73 g/mol
InChI Key: FDKAZDCKFFARNA-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-chloropyrimidine is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It features a chloropyrimidine core, a scaffold recognized for its utility in drug discovery . Pyrimidine derivatives are frequently investigated as kinase inhibitors, and this compound serves as a valuable chemical building block for the synthesis and exploration of more complex molecules . For instance, structurally similar bisanilinopyrimidine compounds have been developed as potent and selective inhibitors of Aurora A kinase, a target in oncology research . Furthermore, other 2,4-disubstituted pyrimidine analogs have been identified as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, highlighting the potential of this chemical class in antimalarial drug discovery . The 4-butoxyphenyl substituent in its structure is a characteristic feature seen in various biologically active compounds, contributing to its physicochemical properties and binding interactions . Researchers can utilize this compound as a key intermediate to develop novel therapeutic agents targeting a range of diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For further information on related compounds and their research applications, you can refer to the National Center for Biotechnology Information (NCBI) resources .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butoxyphenyl)-5-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-2-3-8-18-13-6-4-11(5-7-13)14-16-9-12(15)10-17-14/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKAZDCKFFARNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Butoxyphenyl 5 Chloropyrimidine and Analogous Structures

Strategies for the Construction of the Pyrimidine (B1678525) Ring Core

The formation of the central pyrimidine ring is a foundational aspect of the synthesis of 2-(4-butoxyphenyl)-5-chloropyrimidine. Various methods have been developed to construct this heterocyclic core, with cyclocondensation and multicomponent reactions being among the most prominent.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, offering a reliable method for ring formation. The Pinner synthesis, a classic example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net This approach allows for the direct incorporation of substituents onto the pyrimidine ring based on the choice of starting materials. For the synthesis of 2-arylpyrimidines, an appropriately substituted benzamidine can be condensed with a suitable three-carbon component. The versatility of this method lies in the wide availability of both amidine and dicarbonyl precursors, enabling the synthesis of a diverse range of pyrimidine derivatives.

Key features of cyclocondensation approaches are summarized in the table below:

Reaction NameReactantsKey Features
Pinner Synthesis1,3-Dicarbonyl compound, AmidineVersatile, wide availability of starting materials.
Principal Synthesisβ-Ketoester, AmidineLeads to hydroxypyrimidines which can be further functionalized.

Multicomponent Reaction Protocols

In recent years, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including highly substituted pyrimidines. mdpi.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. MCRs offer several advantages over traditional linear syntheses, including higher atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of 2,5-disubstituted pyrimidines, MCRs can provide a direct route to the desired substitution pattern in a one-pot fashion.

Introduction and Functionalization of the Butoxyphenyl Moiety

The introduction of the 4-butoxyphenyl group at the C-2 position of the pyrimidine ring is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are two of the most effective methods to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the arylation of heteroaromatic compounds. mdpi.comnih.gov In the context of synthesizing this compound, this reaction typically involves the coupling of a 2-chloropyrimidine derivative with 4-butoxyphenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

A common strategy involves starting with a dihalopyrimidine, such as 2,4-dichloropyrimidine or 2,5-dichloropyrimidine. The regioselectivity of the Suzuki-Miyaura coupling on such substrates is a key consideration. Generally, the C-4 and C-6 positions of the pyrimidine ring are more reactive towards palladium-catalyzed coupling than the C-2 position. However, by carefully selecting the catalyst, ligands, and reaction conditions, selective coupling at the C-2 position can be achieved. For instance, using specific phosphine ligands can direct the coupling to the desired position. Microwave-assisted Suzuki coupling has also been shown to be an efficient method, often leading to shorter reaction times and higher yields. mdpi.com

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling in pyrimidine synthesis:

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O55-100
PdCl₂(dppf)dppfNa₃PO₄Dioxane65-100

Nucleophilic Aromatic Substitution (SNAr) Pathways for Arylation

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful route for the introduction of the butoxyphenyl group onto the pyrimidine ring. mdpi.com This reaction involves the displacement of a suitable leaving group, typically a halide, from the pyrimidine ring by a nucleophile. The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions.

For the synthesis of this compound, a 2,5-dichloropyrimidine can be reacted with a 4-butoxyphenoxide nucleophile. The regioselectivity of the SNAr reaction on dichloropyrimidines is highly dependent on the electronic nature of the substituents on the ring and the position of the leaving groups. wuxiapptec.comnih.gov In many cases, the C-4 and C-6 positions are more susceptible to nucleophilic attack than the C-2 position. However, the presence of certain activating groups or specific reaction conditions can favor substitution at the C-2 position. The choice of solvent and base is crucial in controlling the outcome of the reaction.

Regioselective Introduction of the Chloro Substituent at C-5

The final key structural feature of the target molecule is the chloro substituent at the C-5 position of the pyrimidine ring. The regioselective introduction of this halogen is typically achieved through electrophilic halogenation of a pre-formed 2-(4-butoxyphenyl)pyrimidine precursor.

N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of a variety of aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.orgisca.me The reaction generally proceeds via an electrophilic aromatic substitution mechanism. The C-5 position of the pyrimidine ring is often susceptible to electrophilic attack, especially when the ring is activated by an electron-donating group at the C-2 position, such as the 4-butoxyphenyl group. The reaction conditions for chlorination with NCS are typically mild, often carried out in a suitable organic solvent at or below room temperature. The regioselectivity can be influenced by the solvent and the presence of any catalytic additives. tcichemicals.com

The following table outlines common reagents for the chlorination of pyrimidine rings:

ReagentReaction TypeKey Features
N-Chlorosuccinimide (NCS)Electrophilic ChlorinationMild conditions, good regioselectivity for C-5.
Sulfuryl chloride (SO₂Cl₂)Electrophilic ChlorinationCan be more reactive than NCS.
Chlorine (Cl₂)Electrophilic ChlorinationGaseous reagent, can lead to over-chlorination.

Halogenation of Precursor Pyrimidines

Direct halogenation of a pre-formed 2-(4-butoxyphenyl)pyrimidine is a primary strategy for the synthesis of the target compound. Electrophilic halogenating agents are commonly employed for this purpose. N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of electron-rich aromatic and heteroaromatic rings. The reaction typically proceeds by activating the pyrimidine ring, making the C-5 position susceptible to electrophilic attack by the chloronium ion generated from NCS.

The general reaction scheme is as follows:

General Halogenation of Pyrimidine

Scheme 1: General representation of C-5 halogenation of a pyrimidine ring.

The reactivity of the pyrimidine ring towards halogenation is influenced by the electronic nature of the substituent at the C-2 position. The electron-donating nature of the 4-butoxyphenyl group enhances the electron density of the pyrimidine ring, thereby facilitating the electrophilic substitution at C-5.

Halogenating AgentSolventTemperatureTypical YieldReference
N-Chlorosuccinimide (NCS)Dichloromethane (DCM)Room TemperatureGood to Excellent researchgate.net
Sulfuryl Chloride (SO₂Cl₂)Chloroform0 °C to RTModerate to Good
Chlorine Gas (Cl₂)Acetic AcidVariableVariable

This is an interactive data table. Click on the headers to sort.

Transformation from Oxygenated Pyrimidine Precursors (e.g., Chlorination of Pyrimidinones/Uracil Derivatives)

An alternative and robust method for introducing a chlorine atom at the C-5 position involves the transformation of an oxygenated pyrimidine precursor, such as a pyrimidinone or a uracil derivative. This approach often begins with the synthesis of a 2-(4-butoxyphenyl)pyrimidin-5-ol or a related tautomer. Subsequent chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

This transformation is particularly useful as the hydroxyl group at C-5 can be introduced through various established synthetic routes for pyrimidinones. The use of POCl₃ is a standard and effective method for converting hydroxyl groups on heterocyclic rings to chloro substituents. nih.gov The reaction mechanism involves the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion.

Chlorination with POCl3

Scheme 2: General mechanism for the chlorination of a hydroxyl group with POCl₃.

Starting MaterialChlorinating AgentReaction ConditionsProductReference
2-(4-butoxyphenyl)pyrimidin-5-olPOCl₃Reflux, often with a tertiary amine base (e.g., pyridine)This compound nih.gov
Sodium salt of 5-hydroxy-pyrimidine derivativePOCl₃RefluxCorresponding 5-chloropyrimidine derivative
5-Nitrouracil derivativePOCl₃Heating with an organic baseCorresponding 2,4-dichloro-5-nitropyrimidine

This is an interactive data table. Click on the headers to sort.

Subsequent Functionalization and Derivatization of this compound

The presence of the chloro substituent at the C-5 position, the butoxy chain, and the nitrogen atoms in the pyrimidine ring offers multiple avenues for further chemical modification, allowing for the generation of a diverse library of derivatives.

Substitution Reactions at the C-5 Position

The chlorine atom at the C-5 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than halogens at the C-2, C-4, or C-6 positions. However, under appropriate conditions, it can be displaced by various nucleophiles.

Furthermore, the C-5 chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex molecules with tailored properties.

Examples of C-5 Substitution and Coupling Reactions:

Amination: Reaction with primary or secondary amines, often catalyzed by a palladium or copper catalyst, can introduce amino functionalities. These reactions are crucial for modulating the biological activity of pyrimidine derivatives. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: Coupling with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aromatic and heteroaromatic moieties. mdpi.comacs.org

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper complexes, leads to the formation of 5-alkynylpyrimidines. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.org

Heck Coupling: Palladium-catalyzed reaction with alkenes introduces vinyl groups at the C-5 position. organic-chemistry.orgnih.govresearchgate.netlibretexts.org

Reaction TypeReagentsCatalystProduct Type
AminationPrimary/Secondary AminesPd or Cu complexes5-Aminopyrimidine derivatives
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids/EstersPd complexes (e.g., Pd(PPh₃)₄)5-Aryl/Heteroarylpyrimidine derivatives
Sonogashira CouplingTerminal AlkynesPd and Cu complexes5-Alkynylpyrimidine derivatives
Heck CouplingAlkenesPd complexes5-Vinylpyrimidine derivatives

This is an interactive data table. Click on the headers to sort.

Chemical Modifications of the Butoxy Chain

The butoxy chain attached to the phenyl ring provides another site for chemical modification. While the ether linkage is generally stable, the terminal methyl group and the methylene (B1212753) groups can be functionalized, although this often requires more forcing conditions or indirect methods.

Oxidation: Strong oxidizing agents can potentially oxidize the benzylic position of the butoxy group if other more reactive sites are absent.

Cleavage and Re-alkylation: The ether bond can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI) to yield the corresponding phenol. This phenol can then be re-alkylated with different alkyl halides to introduce variations in the alkoxy chain.

Electrophilic Aromatic Substitution on the Phenyl Ring: The butoxy group is an ortho-, para-directing group, and further electrophilic substitution on the phenyl ring is possible, although the steric hindrance from the pyrimidine moiety might influence the regioselectivity. stackexchange.comrsc.org

Reactivity of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are nucleophilic and can react with electrophiles, primarily alkylating agents. researchgate.netacs.org Quaternization of one or both nitrogen atoms can significantly alter the electronic properties of the pyrimidine ring, making it more susceptible to nucleophilic attack and ring-opening reactions. wur.nl This reactivity can be exploited to synthesize a variety of fused heterocyclic systems or to introduce further functional groups.

The basicity of the pyrimidine nitrogens is lower than that of pyridine (B92270) due to the presence of the second electron-withdrawing nitrogen atom. bhu.ac.in The specific site of alkylation (N-1 or N-3) can be influenced by the steric and electronic environment around the nitrogen atoms.

Optimization of Reaction Conditions and Yields in Pyrimidine Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

Optimization of Suzuki-Miyaura Coupling:

For the synthesis of the 2-arylpyrimidine precursor via Suzuki-Miyaura coupling, several factors can be optimized:

ParameterOptionsEffect on ReactionReference
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with phosphine ligandsThe choice of ligand can significantly impact catalyst activity, stability, and selectivity. nih.gov mdpi.comnih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃The strength and solubility of the base are critical for the transmetalation step. mdpi.com mdpi.commdpi.com
Solvent Toluene, Dioxane, DMF, Acetonitrile, often with waterThe solvent system affects the solubility of reagents and the stability of the catalyst. mdpi.com mdpi.com
Temperature 60-120 °C (conventional heating), Microwave irradiationHigher temperatures can increase reaction rates but may also lead to side reactions and catalyst decomposition. mdpi.com mdpi.com

This is an interactive data table. Click on the headers to sort.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times. mdpi.com

Optimization of Chlorination:

For the chlorination of pyrimidinone precursors, the key is to ensure complete conversion while minimizing side reactions.

Stoichiometry of POCl₃: Using a slight excess of POCl₃ is common, but solvent-free methods using equimolar amounts have been developed for large-scale synthesis to improve environmental and safety profiles. nih.govsemanticscholar.org

Additives: The addition of a tertiary amine base like pyridine or N,N-dimethylaniline can facilitate the reaction by neutralizing the HCl generated.

Temperature and Reaction Time: Careful control of temperature and monitoring the reaction progress by techniques like TLC or LC-MS is essential to prevent decomposition of the product.

Isolation and Purification Techniques for Substituted Pyrimidines

The successful synthesis of this compound and its analogs is critically dependent on effective isolation and purification strategies to remove unreacted starting materials, catalysts, and byproducts. The choice of purification technique is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present in the crude reaction mixture. Commonly employed methods for the purification of substituted pyrimidines include recrystallization and column chromatography, which are often used in combination to achieve high purity.

Recrystallization is a widely utilized technique for the purification of solid pyrimidine derivatives. This method relies on the principle of differential solubility of the desired compound and impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures. For pyrimidine derivatives, polar and non-polar organic solvents are frequently employed. For instance, ethanol is a common choice for recrystallizing a variety of pyrimidine and pyrimidinone derivatives. researchgate.net The process typically involves dissolving the crude product in a minimal amount of a hot solvent to create a saturated solution. Upon cooling, the solubility of the pyrimidine derivative decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. In some cases, a mixture of solvents, such as methanol and benzene (B151609), is used to achieve the desired solubility profile for effective purification. nih.gov

Column chromatography is a versatile and powerful technique for the separation and purification of individual components from a mixture. nih.gov This method is particularly useful for purifying substituted pyrimidines from complex reaction mixtures or for separating closely related analogs. The separation is based on the differential adsorption of the components onto a solid stationary phase as a liquid mobile phase passes through it. Silica gel is the most commonly used stationary phase for the purification of pyrimidine derivatives due to its polarity and ability to separate compounds based on differences in their polarity. nih.govmdpi.com

The selection of the mobile phase, or eluent, is crucial for achieving effective separation. A solvent system is chosen that allows the target compound to move through the column at a moderate rate, providing adequate separation from impurities. The polarity of the eluent is often varied by using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For example, a gradient of 0–40% ethyl acetate in petroleum ether has been used to purify substituted aminopyrimidines. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. mdpi.com In some instances, specialized chromatography techniques like High-Performance Liquid Chromatography (HPLC) with monolithic silica columns have been studied for the separation of pyrimidine derivatives, offering faster separation times without compromising efficiency and selectivity. nih.gov

For large-scale syntheses, avoiding column chromatography is often desirable to reduce solvent consumption and improve process efficiency. In such cases, developing a robust purification protocol that relies on techniques like recrystallization or precipitation is a key consideration. acs.orggoogle.com The development of such procedures can allow for the preparation of the product on a kilogram scale without the need for chromatographic purification. acs.org

The following interactive table summarizes common purification techniques and the types of solvents and stationary phases used for substituted pyrimidines.

Purification TechniqueStationary PhaseEluent/Solvent System ExamplesCompound Class
Column ChromatographySilica GelEthyl Acetate/Petroleum EtherSubstituted Aminopyrimidines
Column ChromatographySilica GelNot specifiedPyrimidine and Pyridine Derivatives
RecrystallizationNot ApplicableEthanolPyrimidine and Pyrimidinone Derivatives
RecrystallizationNot ApplicableMethanol/BenzeneSubstituted Pyrimidines
HPLCMonolithic SilicaHexane/Isopropanol with additivesPurines and Pyrimidines

Chemical Reactivity and Transformation Pathways of 2 4 Butoxyphenyl 5 Chloropyrimidine

Reactivity of the Chloro Substituent at C-5

The chlorine atom at the C-5 position of the pyrimidine (B1678525) ring is a key functional group that readily participates in various chemical reactions, most notably nucleophilic substitution and cross-coupling reactions.

Nucleophilic Displacement Reactions

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C-5 chloro group by a variety of nucleophiles. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, which then expels the chloride ion to yield the substituted product. The scope of nucleophiles that can be employed in these reactions is broad, including alkoxides, phenoxides, and amines, leading to the formation of ethers and amines, respectively. For instance, treatment of a related 4-chloropyrimidine derivative with sodium phenoxide resulted in the corresponding phenoxy-substituted pyrimidine rsc.org.

Cross-Coupling Reactivity with Various Nucleophiles (e.g., Amines, Anilines, Thiols)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen and carbon-sulfur bonds, and the C-5 chloro substituent of 2-(4-butoxyphenyl)-5-chloropyrimidine is an excellent handle for such transformations. These reactions offer a versatile and efficient means to introduce a wide array of functional groups at this position.

Reaction with Amines and Anilines:

The coupling of aryl halides with amines, known as the Buchwald-Hartwig amination, is a widely used method for the synthesis of arylamines. This methodology can be successfully applied to 5-chloropyrimidines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of the chloropyrimidine with a primary or secondary amine or aniline. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope.

Catalyst SystemNucleophileProduct TypeReference
Pd(OAc)2 / Phosphine LigandPrimary/Secondary Amines5-Aminopyrimidine derivatives acs.org
Pd2(dba)3 / Buchwald LigandAnilines5-Arylaminopyrimidine derivatives acs.org

Reaction with Thiols:

Similarly, the C-S cross-coupling of 5-chloropyrimidines with thiols provides a direct route to 5-thiopyrimidine derivatives. These reactions are also typically catalyzed by palladium complexes, often in the presence of a base. A variety of thiols, including aliphatic and aromatic thiols, can be used as coupling partners. Transition-metal-free, visible-light-promoted C-S cross-coupling reactions have also been developed as a more sustainable alternative.

Catalyst/Reaction ConditionNucleophileProduct TypeReference
Palladium Catalyst / BaseAliphatic/Aromatic Thiols5-Thioetherpyrimidine derivatives nih.gov
Visible Light / No CatalystThiols5-Thioetherpyrimidine derivatives nih.gov

Transformations Involving the Butoxyphenyl Substituent

The butoxyphenyl group at the C-2 position also offers opportunities for chemical modification, both at the aromatic ring and the butoxy chain.

Aromatic Ring Functionalization

The phenyl ring of the butoxyphenyl substituent can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution on the phenyl ring is directed by the activating and ortho-, para-directing butoxy group. However, the reactivity of this ring can be influenced by the electron-withdrawing nature of the pyrimidine core.

Modifications of the Butoxy Chain

The butoxy chain can be modified through various reactions. For example, cleavage of the ether linkage can be achieved under harsh conditions using reagents like hydrogen bromide or boron tribromide to yield the corresponding 4-(5-chloropyrimidin-2-yl)phenol. The terminal methyl group of the butyl chain could potentially be functionalized through free-radical reactions, although this is generally less selective.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The pyrimidine ring in this compound can serve as a scaffold for the construction of fused heterocyclic systems. The presence of the chloro and butoxyphenyl substituents can be exploited to direct the regioselectivity of these cyclization reactions. For instance, intramolecular reactions involving a suitably functionalized side chain introduced at the C-5 position can lead to the formation of bicyclic systems. The pyrimidine core itself is a precursor for a variety of fused systems like pyrimido[4,5-d]pyrimidines. The synthesis of such fused heterocycles is of significant interest due to their presence in many biologically active compounds.

Reaction TypeReactant(s)Resulting Fused SystemReference
Intramolecular CyclizationPyrimidine with appropriate side chainFused bicyclic heterocycles researchgate.net
Condensation Reaction5-aminopyrazole and 1,3-dicarbonyl compoundsPyrazolo[1,5-a]pyrimidines nih.gov

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is characterized by its susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.

Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the C5 position of the pyrimidine ring.

The Suzuki-Miyaura coupling of this compound with an arylboronic acid (Ar-B(OH)₂) generally proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine ring to form a Pd(II) intermediate. This is often the rate-determining step. youtube.com

Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligands, base, and solvent. For chloropyrimidines, which are less reactive than their bromo or iodo counterparts, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step. Microwave irradiation has also been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com

Catalyst System Component Role in Suzuki-Miyaura Coupling Common Examples
Palladium PrecursorSource of the active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the Pd catalyst and facilitates key stepsPPh₃, P(t-Bu)₃, Buchwald ligands (XPhos, SPhos)
BaseActivates the boronic acid for transmetalationK₂CO₃, KF, Na₂CO₃
SolventSolubilizes reactants and influences reaction rate1,4-Dioxane/H₂O, THF, Toluene

The Buchwald-Hartwig amination provides a powerful route to synthesize 5-amino-pyrimidine derivatives from this compound. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction but involves an amine nucleophile. libretexts.orgwikipedia.org The generally accepted mechanism involves:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of the pyrimidine.

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. organic-chemistry.orgyoutube.com

The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it promotes both the oxidative addition and the final reductive elimination step. organic-chemistry.orgyoutube.com The nature of the base is also crucial for the deprotonation of the amine without causing unwanted side reactions.

Reaction Step Description Key Intermediates
Oxidative AdditionInsertion of Pd(0) into the C-Cl bondAryl-Pd(II)-Halide Complex
Transmetalation (Suzuki)Transfer of the aryl group from boron to palladiumDiaryl-Pd(II) Complex
Amine Coordination/Deprotonation (Buchwald-Hartwig)Amine binds to palladium, followed by proton removalAryl-Pd(II)-Amido Complex
Reductive EliminationFormation of the new C-C or C-N bondProduct and regenerated Pd(0) catalyst

Nucleophilic Attack and Rearrangement Mechanisms

The electron-deficient pyrimidine ring of this compound is susceptible to nucleophilic aromatic substitution (SNA_r) . In this reaction, a nucleophile attacks the carbon atom bearing the chloro leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. chemrxiv.org However, for some highly activated systems, a concerted mechanism where bond formation and bond cleavage occur simultaneously has been proposed. nih.gov

In the context of this compound, nucleophilic attack by amines or other nucleophiles at the C5 position would lead to the displacement of the chloride ion. The reactivity of the pyrimidine ring is enhanced by the presence of the nitrogen atoms, which can stabilize the negative charge of the Meisenheimer intermediate. chemrxiv.org The reaction of a substituted 4,6-dichloropyrimidin-2-ylthio)octanoate with 2,3-dimethylaniline has been shown to proceed via nucleophilic aromatic substitution, highlighting the feasibility of this pathway on similar pyrimidine cores. mdpi.com

Under certain conditions, pyrimidine derivatives can undergo rearrangement reactions . One of the most well-known is the Dimroth rearrangement, which typically involves the ring opening of a heterocyclic system by a nucleophile, followed by ring closure to form an isomer. While not specifically documented for this compound, this type of rearrangement is a known transformation for other pyrimidine systems, particularly those with exocyclic amino or imino groups. The mechanism usually involves nucleophilic addition to the pyrimidine ring, leading to a ring-opened intermediate which can then recyclize in a different manner.

Spectroscopic and Structural Elucidation of 2 4 Butoxyphenyl 5 Chloropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 2-(4-butoxyphenyl)-5-chloropyrimidine, ¹H and ¹³C NMR provide precise information about the electronic environment of each proton and carbon atom, respectively, allowing for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) and phenyl rings, as well as the aliphatic protons of the butoxy chain. The two protons on the pyrimidine ring, being chemically equivalent in a symmetrical environment, would likely appear as a singlet in the downfield region (around 8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms and the chlorine atom. The protons on the 4-butoxyphenyl group would present as a characteristic AA'BB' system for the para-substituted benzene (B151609) ring, with two doublets in the aromatic region (approximately 7.0-8.0 ppm). The aliphatic protons of the butoxy group would appear more upfield, with the O-CH₂ protons as a triplet around 4.0 ppm, followed by two methylene (B1212753) (CH₂) groups as multiplets, and a terminal methyl (CH₃) group as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at the lower end of the spectrum (around 150-160 ppm). The chlorinated carbon (C5) would be influenced by the halogen's electronegativity. The carbons of the butoxyphenyl substituent, including the ether-linked aromatic carbon and the aliphatic carbons of the butyl chain, would have characteristic chemical shifts that confirm the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70s2HH-4, H-6 (Pyrimidine ring)
~8.05d2HH-2', H-6' (Phenyl ring)
~7.00d2HH-3', H-5' (Phenyl ring)
~4.05t2H-OCH₂-
~1.80m2H-OCH₂CH₂-
~1.50m2H-CH₂CH₃
~0.98t3H-CH₃

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~164.0C-2 (Pyrimidine ring)
~162.5C-4' (Phenyl ring, O-linked)
~157.0C-4, C-6 (Pyrimidine ring)
~130.5C-2', C-6' (Phenyl ring)
~122.0C-5 (Pyrimidine ring, Cl-linked)
~121.0C-1' (Phenyl ring)
~114.5C-3', C-5' (Phenyl ring)
~68.0-OCH₂-
~31.0-OCH₂CH₂-
~19.2-CH₂CH₃
~13.8-CH₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

HRMS would allow for the precise mass determination of the molecular ion, which can be used to confirm the elemental formula (C₁₆H₁₇ClN₂O). The fragmentation of the parent ion under collision-induced dissociation (CID) in an MS/MS experiment can provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the loss of the butoxy group or the butyl chain, and potential cleavages within the pyrimidine ring structure. The analysis of these fragmentation patterns helps to confirm the connectivity of the different structural motifs within the molecule. chemicalbook.com

Table 3: Predicted ESI-HRMS Data for this compound

IonCalculated m/zObserved m/zAssignment
[M+H]⁺293.1106 (for ³⁵Cl)~293.1108Protonated molecular ion
[M+2+H]⁺295.1076 (for ³⁷Cl)~295.1079Isotopic peak for ³⁷Cl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group will be observed just below 3000 cm⁻¹. spectrabase.comchemicalbook.comrsc.org

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings will give rise to a series of sharp to medium intensity bands in the 1600-1450 cm⁻¹ region. spectrabase.com

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching is expected in the region of 1250-1200 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹, and can sometimes be difficult to assign definitively.

The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, can be used to confirm the absence of hydroxyl or carbonyl functional groups, respectively. nih.govchemicalbook.com

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, ~2870Medium-StrongAliphatic C-H stretch
~1580, ~1550, ~1480Medium-StrongC=N and C=C ring stretching
~1245StrongAryl-O-C asymmetric stretch
~1175MediumIn-plane C-H bending
~1020MediumAlkyl-O-C symmetric stretch
~830Strongpara-disubstituted benzene C-H out-of-plane bend
~750MediumC-Cl stretch

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

Advanced Spectroscopic Techniques for Fine Structural Detail

While the aforementioned techniques provide a robust characterization, advanced spectroscopic methods can offer even finer structural details, particularly for complex derivatives or for resolving ambiguities.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within the molecule.

COSY would confirm the coupling between adjacent protons, for instance, tracing the spin systems within the butyl chain and the para-substituted phenyl ring.

HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the butoxyphenyl group and the pyrimidine ring.

These advanced techniques, while not always necessary for simple structures, are vital for the unambiguous characterization of more complex analogs or for verifying the regiochemistry of substitution in derivatives of this compound.

Computational and Theoretical Investigations of 2 4 Butoxyphenyl 5 Chloropyrimidine

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and stability of molecular systems, including derivatives of pyrimidine (B1678525) such as 2-(4-butoxyphenyl)-5-chloropyrimidine. These computational studies provide detailed insights into the molecule's geometry, bond characteristics, and energetic properties.

DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrimidine and phenyl rings, as well as the orientation of the butoxy group, are key structural parameters that can be accurately predicted.

The electronic structure of the molecule is elucidated through the analysis of its molecular orbitals. DFT calculations provide the energies and spatial distributions of these orbitals, which are crucial for understanding the molecule's chemical behavior. The stability of the molecule can be assessed by its total electronic energy and the energies of its frontier molecular orbitals. A larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally indicates greater molecular stability and lower chemical reactivity nih.gov.

Furthermore, DFT can be used to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are fundamental to understanding the molecule's stability under various conditions. The vibrational frequencies calculated from DFT can also confirm the stability of the optimized structure; the absence of imaginary frequencies indicates that the geometry corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels and distributions)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. youtube.com The energies and spatial distributions of these orbitals in this compound provide critical information about its electronic properties and potential for chemical reactions.

The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be predominantly localized on the electron-rich parts of the molecule. This would likely include the butoxyphenyl group, particularly the oxygen atom and the phenyl ring, due to the presence of lone pairs and the delocalized π-electron system. The pyrimidine ring, being relatively electron-deficient, would have a smaller contribution to the HOMO.

The LUMO , on the other hand, is the orbital that is most likely to accept electrons. For this molecule, the LUMO is anticipated to be mainly distributed over the electron-deficient 5-chloropyrimidine ring. The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring withdraws electron density, making this part of the molecule more susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter derived from FMO analysis. It is the difference between the energy of the LUMO and the energy of the HOMO (ΔE = ELUMO - EHOMO). A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive, while a larger energy gap indicates higher stability. nih.govnih.gov

Below is an interactive data table summarizing the typical outputs of an FMO analysis for a molecule like this compound, based on DFT calculations.

ParameterDescriptionPredicted Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
ΔE (HOMO-LUMO gap)Energy difference between LUMO and HOMO4.7 eV
HOMO DistributionPrimary location of the HOMOButoxyphenyl group
LUMO DistributionPrimary location of the LUMO5-chloropyrimidine ring

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would reveal distinct regions of positive, negative, and neutral potential:

Negative Regions (Red/Yellow): These areas have a high electron density and are prone to electrophilic attack. In this molecule, the most negative regions are expected to be around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The oxygen atom of the butoxy group would also exhibit a significant negative potential.

Positive Regions (Blue): These are electron-deficient areas that are susceptible to nucleophilic attack. The hydrogen atoms, particularly those attached to the phenyl and pyrimidine rings, would show positive potential. The carbon atom attached to the chlorine atom in the pyrimidine ring is also likely to be a site of positive potential due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential and are less likely to be involved in electrostatic interactions. The hydrocarbon chain of the butoxy group would likely fall into this category.

The charge distribution can also be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule, providing a more detailed picture of the electron distribution. This data complements the visual information from the MEP map and can be used to predict the molecule's dipole moment and other electronic properties.

Conformational Analysis and Energy Landscapes through Molecular Dynamics Simulations

The flexibility of the butoxy group and the rotational freedom around the single bond connecting the phenyl and pyrimidine rings mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformations and understand the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule. nih.gov In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface and the identification of low-energy conformations.

By running an MD simulation, one can generate a trajectory of the molecule's conformational changes over time. This trajectory can then be analyzed to construct a free energy landscape (FEL) . nih.govarxiv.org The FEL is a plot that shows the free energy of the molecule as a function of one or more conformational coordinates (e.g., dihedral angles). The minima on the FEL correspond to the most stable conformations, while the saddle points represent the transition states between them.

For this compound, the key dihedral angles to consider would be those defining the orientation of the butoxy group and the relative orientation of the two aromatic rings. The FEL would reveal the preferred conformations of the molecule and the energy required to interconvert between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The predicted IR and Raman spectra can be generated from these frequencies and their corresponding intensities. By comparing the theoretical spectra with experimental ones, one can assign the observed spectral bands to specific molecular vibrations, providing a detailed characterization of the molecule's structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that can be compared with experimental data to aid in the assignment of signals and confirm the molecule's connectivity and structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule. These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. This allows for the prediction of the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, which can be correlated with the molecule's electronic structure.

Quantum Chemical Descriptors for Chemical Reactivity Prediction

Several quantum chemical descriptors can be calculated from the results of DFT computations to provide a quantitative measure of the chemical reactivity of this compound. chemrxiv.orgnih.gov These descriptors are derived from the energies of the frontier molecular orbitals and the total electronic energy of the molecule.

Commonly used global reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It can be calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is generally more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = χ²/2η.

These descriptors provide a theoretical framework for understanding and predicting the reactivity of this compound in various chemical reactions. For example, a high electrophilicity index would suggest that the molecule is a good electrophile and would react readily with nucleophiles.

Below is an interactive data table of calculated quantum chemical descriptors for a molecule like this compound, based on the FMO energies provided earlier.

DescriptorFormulaCalculated ValueInterpretation
Electronegativity (χ)-(EHOMO + ELUMO)/23.85 eVModerate ability to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.35 eVRelatively high stability
Chemical Softness (S)1/η0.43 eV-1Moderate reactivity
Electrophilicity Index (ω)χ²/2η3.15 eVGood electrophile

Structure Activity Relationship Sar Studies of 2 4 Butoxyphenyl 5 Chloropyrimidine and Its Analogs

Systematic Modification of Substituents and their Influence on Molecular Interactions

The biological activity of 2-phenylpyrimidine (B3000279) derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and the phenyl rings. Systematic modifications have revealed key structural features that govern their molecular interactions with biological targets.

For instance, in the development of novel Bruton's tyrosine kinase (BTK) inhibitors, the pyrimidine core has been identified as a critical scaffold. nih.gov Structural optimizations of related diphenylpyrimidine derivatives have shown that a chloro substituent at the C-5 position of the pyrimidine ring is more favorable for activity than a fluorine atom, which is attributed to stronger hydrophobic interactions within the binding site. nih.gov This highlights the significance of the 5-chloro substitution present in 2-(4-butoxyphenyl)-5-chloropyrimidine.

Modifications on the phenyl ring at the 2-position of the pyrimidine also play a pivotal role. In a series of 2-phenylpyrimidine derivatives designed as antifungal agents targeting CYP51, the introduction of halogen atoms on the phenyl ring was explored. nih.gov It was observed that a fluorine atom at the 3-position of the phenyl ring enhanced antifungal activity, potentially by forming favorable interactions with amino acid residues such as Tyr64 and Ser378 in the enzyme's active site. nih.gov This suggests that substitutions on the phenyl ring of this compound could significantly modulate its biological profile.

Furthermore, the nature of the alkoxy group at the 4-position of the phenyl ring is a key determinant of activity. While direct SAR data for the butoxy group in this specific compound is not extensively available in the provided results, studies on related structures with varying alkoxy chains have shown that the length and nature of this chain can influence potency and selectivity. For example, in a series of 5-substituted 2'-deoxyuridine (B118206) analogs, the introduction of different alkoxy groups at the 5-position was found to impact their antiviral activity. nih.gov

The following table summarizes the structure-activity relationships for various 2,5-disubstituted pyrimidine analogs based on findings from related studies.

Scaffold R1 (Position 5) R2 (Position 2) Observed Activity/SAR Finding Reference
Pyrimidine-ClPhenyl with various substitutionsThe chloro group at C-5 is often favored over other halogens for enhanced hydrophobic interactions. nih.gov
Pyrimidine-CH3N-alkylated moietiesA methyl group at the 5-position demonstrated the strongest activity in a series of anti-HIV-1 compounds. nih.gov
Pyrimidine-H4-alkoxyphenylThe nature and length of the alkoxy chain can influence biological activity. nih.gov
Pyrimidine-Cl2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylThis substitution pattern led to a potent and selective ALK inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling using Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models employ theoretical descriptors to quantify molecular properties and predict the activity of new analogs.

For pyrimidine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including as anticancer agents. In a study on furopyrimidine and thienopyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) models were developed. nih.gov The ANN model showed superior predictive power, with a high correlation coefficient (R² = 0.998), indicating a complex, non-linear relationship between the descriptors and the biological activity. nih.gov

Another QSAR study on urea (B33335) substituted 2,4-diamino-pyrimidine anti-malarials identified lipophilicity as a key driver of antimalarial activity. nih.gov This suggests that the hydrophobic character of the butoxy group and the chloro substituent in this compound are likely to be significant contributors to its biological activity.

The descriptors commonly used in QSAR models for pyrimidine derivatives include:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Spatial descriptors: These relate to the three-dimensional structure of the molecule, including molecular volume and surface area.

Thermodynamic descriptors: These include properties like lipophilicity (log P) and molar refractivity (MR), which are crucial for membrane permeability and binding interactions. ijpsonline.com

The following table presents a summary of QSAR models developed for different series of pyrimidine derivatives.

Compound Series Target QSAR Method Key Descriptors/Findings Reference
Furopyrimidine and Thienopyrimidine DerivativesVEGFR-2MLR, ANNANN model was superior; highlighted non-linear relationships. nih.gov
Urea Substituted 2,4-diamino-pyrimidinesPlasmodium falciparum2D QSARLipophilicity was a key driver of antimalarial activity. nih.gov
4,5-Diarylpyrroles (related heterocyclic system)COX-23D QSARPrincipal moments of inertia (PMI), radius of gyration (ROG), and molar refractivity (MR) showed good correlation with inhibitory potential. ijpsonline.com
Thieno-pyrimidine DerivativesTriple Negative Breast Cancer3D-QSAR (CoMFA/CoMSIA)Steric, electrostatic, and hydrophobic fields were important for activity. nih.govmdpi.com

Elucidation of Molecular Recognition Mechanisms (e.g., enzyme-ligand binding modes at a molecular level)

Understanding the molecular recognition mechanism of this compound at its biological target is essential for structure-based drug design. While a specific binding mode for this exact compound is not detailed in the provided search results, molecular docking studies on analogous pyrimidine derivatives provide valuable insights into potential interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For instance, in the case of pyrazolo-pyridine inhibitors of HIV-1 reverse transcriptase, molecular modeling indicated that the compounds occupy a hydrophobic pocket lined with residues such as Tyr181, Tyr188, Phe227, and Trp229. nih.gov The pyridinone ring of the inhibitor was found to have additional interactions with residues Tyr181 and Tyr188. nih.gov

Similarly, for 2-phenylpyrimidine derivatives designed as antifungal agents, molecular docking studies revealed that a 3-fluoro substituent on the phenyl ring could form interactions with Tyr64 and Ser378 in the active site of CYP51. nih.gov This interaction was proposed to restrict the conformation of the molecule, leading to enhanced activity. nih.gov

These examples suggest that the this compound likely binds to its target enzyme through a combination of hydrophobic and specific polar interactions. The butoxyphenyl group would be expected to occupy a hydrophobic pocket, while the pyrimidine core and the chloro substituent could participate in hydrogen bonding or other specific interactions with the protein.

Stereochemical Implications in Molecular Activity

Stereochemistry can play a profound role in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles. While this compound itself is not chiral, the introduction of chiral centers into its analogs could have significant stereochemical implications.

In a study of diarylpyrimidine derivatives as HIV-1 reverse transcriptase inhibitors, it was found that the stereochemistry of the molecule was a pivotal factor in its inhibitory activity. nih.gov Specifically, the (S)-isomers displayed superior activity compared to the (R)-isomers, demonstrating that the three-dimensional arrangement of the substituents is critical for effective binding to the target. nih.gov

Similarly, a review on phenylpiracetam and its methyl derivative highlighted the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers. rsu.lv This underscores the importance of considering stereochemistry in the design and development of new therapeutic agents based on the 2-phenylpyrimidine scaffold. The introduction of a chiral center, for example, by modifying the butoxy chain or substituting the phenyl ring with a chiral group, could lead to analogs with improved potency and selectivity.

Potential Applications of 2 4 Butoxyphenyl 5 Chloropyrimidine in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

Organic building blocks are foundational molecules used for the modular construction of more complex chemical structures. alfa-chemistry.comcymitquimica.comsigmaaldrich.com 2-(4-butoxyphenyl)-5-chloropyrimidine is a prime example of such a building block, offering multiple reactive sites for elaboration. The chloro-substituent at the 5-position and the 2-aryl group on the pyrimidine (B1678525) ring are key features that synthetic chemists can exploit.

The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgossila.com This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of new derivatives. rsc.orgnih.gov For instance, reactions with various amines can lead to the formation of 5-amino-pyrimidine derivatives, a common core in many biologically active molecules. mdpi.comrsc.org

Furthermore, the chlorine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group at the 5-position, creating complex bi-aryl or hetero-bi-aryl structures. The synthesis of trisubstituted pyrimidines often employs a combination of nucleophilic substitution and palladium-catalyzed cross-coupling reactions on dihalopyrimidine starting materials. chemicalbook.com

The 4-butoxyphenyl moiety also offers a site for potential modification, although it is generally less reactive than the chloropyrimidine core. The butoxy chain could be varied in length or functionalized to fine-tune the physical properties, such as solubility and lipophilicity, of the final products. The synthesis of pyrimidine derivatives often involves the initial construction of the substituted ring system followed by modifications. gsu.edugoogle.comguidechem.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent ExamplePotential Product
Nucleophilic Aromatic SubstitutionMorpholine2-(4-butoxyphenyl)-5-(morpholino)pyrimidine
Suzuki CouplingPhenylboronic acid2-(4-butoxyphenyl)-5-phenylpyrimidine
Sonogashira CouplingPhenylacetylene2-(4-butoxyphenyl)-5-(phenylethynyl)pyrimidine
Buchwald-Hartwig AminationAnilineN-phenyl-2-(4-butoxyphenyl)pyrimidin-5-amine

Exploration in Materials Science for Functional Molecules (e.g., liquid crystals, organic electronics)

The rigid, polarizable core of the 2-phenylpyrimidine (B3000279) structure, combined with the flexible butoxy chain, suggests that this compound and its derivatives are promising candidates for applications in materials science, particularly in the fields of liquid crystals and organic electronics.

Liquid Crystals: Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. mdpi.com Molecules that exhibit liquid crystalline phases (mesogens) typically possess an anisotropic geometry, such as a rigid core and flexible terminal chains. The 2-(4-butoxyphenyl)pyrimidine unit provides a suitable rigid core. While no specific studies on the liquid crystalline properties of this compound were found, a closely related compound, 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, is a known liquid crystal host. nih.govaps.org In this analogue, the chloro group is replaced by a longer octyloxy chain, which enhances the molecule's anisotropy and promotes the formation of mesophases.

Molecular dynamics simulations have been used to study the liquid-crystal phases of such phenyl-pyrimidine cores. nih.govaps.org These studies show that the presence of ring quadrupoles is essential for accurately reproducing the experimentally observed phases. nih.gov It is conceivable that by replacing the chloro group of this compound with longer alkyl or alkoxy chains via cross-coupling or substitution reactions, a range of new liquid crystalline materials could be developed. The phase behavior of these materials, such as the transition from a crystalline solid to a nematic or smectic phase and finally to an isotropic liquid, can be studied using techniques like polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). nih.govmdpi.com

Organic Electronics: Organic molecules with extended π-conjugated systems are the basis for organic electronics, including organic light-emitting diodes (OLEDs). Simple molecular structures like tetraphenylethene are widely used in the construction of luminogenic materials. alfa-chemistry.com Pyrimidine derivatives are known to be electron-deficient, a useful property for creating electron-transporting or host materials in OLED devices. ossila.com The this compound scaffold could be elaborated through cross-coupling reactions to extend the π-conjugation, for example, by introducing styryl or other aromatic groups at the 5-position. Such modifications could lead to materials with interesting photophysical properties, potentially for use in OLEDs or as organic semiconductors. alfa-chemistry.comossila.com

Table 2: Comparison of Structural Features for Materials Science Applications

CompoundRigid CoreFlexible Chain(s)Potential Application
This compound2-(4-butoxyphenyl)pyrimidineButoxy groupPrecursor for functional materials
2-(4-butyloxyphenyl)-5-octyloxypyrimidine2-(4-butyloxyphenyl)pyrimidineButoxy and Octyloxy groupsLiquid Crystal Host nih.govaps.org
V-shaped Pentafluorinated BistolanesBistolaneAlkoxy chainsLight-Emitting Liquid Crystals nih.gov

Application in Catalysis or as Ligands for Transition Metal Complexes

The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. This opens up the possibility of using this compound or its derivatives as ligands in coordination chemistry and catalysis.

While there are no specific reports of this compound being used as a ligand, the broader class of pyrimidine-containing molecules has been explored for this purpose. The coordination of metal ions to N,N,N-pincer type ligands containing a triazine core (a related nitrogen heterocycle) has been shown to yield complexes with interesting biological and catalytic activities. mdpi.com Similarly, terpyridine ligands, which are also nitrogen-containing heterocycles, are widely used to form stable complexes with a variety of transition metals. researchgate.net

To be an effective ligand, this compound might require modification. The single pyrimidine ring offers a bidentate N,N-coordination site, but more elaborate ligand structures, such as those incorporating additional coordinating groups, often lead to more stable and catalytically active metal complexes. nih.gov For example, the chloro group at the 5-position could be replaced with a pyridine (B92270) or pyrazole (B372694) unit via a Suzuki coupling reaction. This would create a bipyrimidine-like or pyrazolyl-pyrimidine ligand, which could exhibit enhanced coordination capabilities.

The resulting transition metal complexes could be investigated for various catalytic applications, such as in cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, influenced by the butoxyphenyl and other substituents, would play a crucial role in tuning the reactivity of the metal center. sapub.orgnih.gov

Table 3: Potential Ligand Motifs Derived from this compound

Ligand MotifSynthesis from Target CompoundPotential Metal Coordination
Pyrazolyl-pyrimidineSuzuki coupling with pyrazoleboronic acidBidentate (N,N)
Bipyrimidine derivativeSuzuki coupling with a pyridylboronic acidBidentate (N,N)
Amino-pyrimidineNucleophilic substitution with an amino-functionalized chelating groupPolydentate

Development as Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real time. ucsd.edunih.goved.ac.uk Fluorescent probes, in particular, are widely used due to their high sensitivity. ed.ac.uknih.gov The this compound scaffold possesses features that could be exploited in the design of novel molecular probes.

The core structure itself is not inherently fluorescent, but it can be chemically modified to incorporate a fluorophore. For example, a fluorescent amine could be attached at the 5-position via nucleophilic substitution, or a fluorescent group could be appended to the phenyl ring. Many existing fluorescent probes are built upon heterocyclic scaffolds like coumarin (B35378) or indole. ucsd.edunih.gov

Alternatively, the entire 2-(4-butoxyphenyl)pyrimidine unit could act as a key recognition element within a larger probe molecule. The specific arrangement of the butoxyphenyl and chloro-substituents could allow for selective binding to a biological target, such as an enzyme active site or a protein-protein interface. The chloro group could also function as a reactive handle for covalent labeling of a target protein, allowing for its identification and study.

The development of such a probe would involve synthesizing a library of derivatives and screening them for binding or labeling activity against a specific biological target. The butoxy group could be varied to modulate the probe's solubility and cell permeability, which are critical properties for probes used in cellular imaging experiments. nih.gov While no specific molecular probes based on this compound have been reported, the synthetic tractability of this scaffold makes it an attractive starting point for such endeavors. chemicalprobes.org

Future Research Directions and Perspectives for 2 4 Butoxyphenyl 5 Chloropyrimidine

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For a compound like 2-(4-butoxyphenyl)-5-chloropyrimidine, future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry.

Current synthetic strategies for pyrimidine (B1678525) derivatives often rely on traditional methods that may involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. Future research will aim to mitigate these issues through several innovative approaches:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. rasayanjournal.co.in Developing an MCR for this compound could significantly reduce reaction time, energy consumption, and waste. nih.govorganic-chemistry.org For instance, a one-pot synthesis involving an amidine, an alcohol, and other suitable building blocks under catalytic conditions could provide a direct and sustainable route to this class of compounds. nih.govorganic-chemistry.org

Catalytic Approaches: The use of novel catalysts can enhance reaction efficiency and selectivity under milder conditions. Research into iridium-pincer complexes has already demonstrated their effectiveness in the sustainable synthesis of pyrimidines from alcohols. nih.govorganic-chemistry.org Future work could explore other earth-abundant metal catalysts or even metal-free catalytic systems to further improve the green credentials of the synthesis.

Greener Solvents and Conditions: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a key aspect of sustainable chemistry. rasayanjournal.co.inpjoes.comresearchgate.net Techniques such as microwave-assisted synthesis and ultrasound irradiation can also accelerate reaction rates and improve yields, often in the absence of traditional solvents. rasayanjournal.co.inpjoes.com Research could focus on adapting these techniques for the synthesis of this compound. pjoes.com

Green Chemistry ApproachPotential Benefits for Synthesizing this compound
Multicomponent ReactionsReduced number of synthetic steps, lower energy consumption, and less waste. rasayanjournal.co.in
Advanced CatalysisHigher yields and selectivity under milder reaction conditions. nih.govorganic-chemistry.org
Alternative Solvents/ConditionsReduced use of hazardous solvents and improved energy efficiency. rasayanjournal.co.inpjoes.comresearchgate.net

Exploration of Unconventional Reactivity and Novel Transformations

The inherent chemical functionalities of this compound—the electron-deficient pyrimidine ring, the reactive chlorine substituent, and the phenyl group—offer a rich landscape for exploring novel chemical transformations.

Future research in this area will likely move beyond traditional substitution reactions to explore more advanced and unconventional reactivity:

C-H Activation: The direct functionalization of carbon-hydrogen bonds is a powerful tool for creating complex molecules from simple precursors. While much of the research has focused on related scaffolds like 2-phenylpyridines, the principles of transition-metal-catalyzed C-H activation could be applied to the butoxyphenyl or pyrimidine rings of the target molecule. rsc.orgresearchgate.netrsc.org This could enable the introduction of new functional groups at previously inaccessible positions, leading to novel derivatives with unique properties.

Cross-Coupling Reactions: The chlorine atom at the 5-position of the pyrimidine ring is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. While these are established methods, future research could focus on developing more efficient and versatile catalytic systems that are tolerant of a wider range of functional groups and can be performed under greener conditions.

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often with high selectivity and under mild conditions. The pyrimidine core, being a π-deficient system, could participate in photoredox-catalyzed reactions, enabling novel bond formations and functionalizations that are not achievable through traditional thermal methods.

Application of Machine Learning and AI in Compound Design and Property Prediction

Compound Design and Virtual Screening: AI and ML algorithms can be trained on large datasets of chemical structures and their properties to predict the characteristics of new, unsynthesized compounds. nih.govresearchgate.netrjraap.comgithub.ioarxiv.org This allows for the in-silico design and screening of derivatives of this compound with tailored electronic, optical, or biological properties. tandfonline.comnih.gov For example, models could predict the liquid crystalline behavior or potential biological activity of novel analogues, guiding synthetic efforts towards the most promising candidates. tandfonline.comnih.gov

Reaction Optimization: AI can be used to optimize reaction conditions, leading to higher yields, reduced side products, and more efficient synthetic processes. researchgate.netpreprints.orgchemical.ai By analyzing the outcomes of a small number of initial experiments, ML models can predict the optimal temperature, solvent, catalyst, and other parameters for the synthesis of this compound and its derivatives. preprints.org

Property Prediction: Machine learning models can predict a wide range of molecular properties, from basic physicochemical characteristics to complex material properties. nih.govresearchgate.netrjraap.comgithub.ioarxiv.org For this compound, AI could be used to predict its solubility, thermal stability, and electronic properties, which are crucial for its potential applications in materials science. nih.govresearchgate.netrjraap.comgithub.io

AI/ML ApplicationPotential Impact on Research of this compound
Compound DesignRapid identification of new derivatives with desired properties. tandfonline.comnih.gov
Reaction OptimizationMore efficient and sustainable synthetic routes. researchgate.netpreprints.orgchemical.ai
Property PredictionAccelerated screening and characterization of new materials. nih.govresearchgate.netrjraap.comgithub.io

Integration into Advanced Supramolecular Systems and Nanotechnology

The unique molecular structure of this compound makes it an excellent candidate for incorporation into advanced supramolecular assemblies and nanostructured materials.

Liquid Crystals: The 2,5-disubstituted pyrimidine core is a well-known motif in liquid crystalline materials. tandfonline.comresearchgate.net The rigid aromatic core combined with the flexible butoxy chain in this compound suggests that it could exhibit liquid crystalline phases. aps.org Future research will likely focus on synthesizing and characterizing this compound and its derivatives to explore their mesomorphic behavior. tandfonline.comresearchgate.netaps.org These materials could find applications in advanced displays, sensors, and other optoelectronic devices. tandfonline.comresearchgate.net

Supramolecular Self-Assembly: The non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding (involving the chlorine atom), can drive the self-assembly of this compound molecules into well-defined supramolecular structures. nih.govnih.govmdpi.com Understanding and controlling this self-assembly process could lead to the creation of novel nanomaterials with tailored morphologies and functions.

Nanotechnology Applications: The integration of pyrimidine-based liquid crystals and other supramolecular structures into nanotechnology is a rapidly growing field. mdpi.comnih.govresearchgate.net For example, these materials could be used to create responsive drug delivery systems, advanced sensors, or templates for the synthesis of other nanomaterials. mdpi.comnih.govresearchgate.net The specific properties of this compound could be harnessed to develop new nanotechnologies with unique capabilities.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-(4-butoxyphenyl)-5-chloropyrimidine, and what reaction conditions critically influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorination at the pyrimidine C-5 position can be achieved using POCl₃ under reflux, with catalytic dimethylformamide (DMF) to enhance reactivity . The butoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted precursors. Yield optimization (>80%) depends on stoichiometric control of reagents and inert atmosphere maintenance .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR spectra should show distinct signals for the butoxyphenyl group (e.g., δ ~1.0–1.8 ppm for butyl CH₂, δ ~4.0 ppm for OCH₂) and pyrimidine protons (e.g., δ ~8.5–9.0 ppm for aromatic H) .
  • X-ray Crystallography : Use SHELXL for refinement . Key metrics include R-factor (<5%) and displacement parameters to validate atomic positions. For example, in analogous compounds, torsion angles between the butoxyphenyl and pyrimidine rings confirm planar geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the antiviral potential of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the butoxy chain length (e.g., ethoxy vs. hexyloxy) and pyrimidine substituents (e.g., fluoro at C-4) to assess steric/electronic effects .
  • Biological Assays : Conduct in vitro HIV-1 inhibition assays (MT-4 cells) with cytotoxicity profiling (CC₅₀). For example, 5-chloro substitution in pyrimidines reduces host cell toxicity while retaining antiviral activity .
  • Data Correlation : Use regression models to link logP values (lipophilicity) with IC₅₀, identifying optimal hydrophobicity for membrane permeability .

Q. What experimental strategies are effective in resolving contradictions between observed biological activity and computational predictions for chloropyrimidine derivatives?

  • Methodological Answer :

  • Validation via Orthogonal Assays : If a derivative shows high predicted binding affinity (e.g., molecular docking) but low activity, perform surface plasmon resonance (SPR) to confirm target binding.
  • Structural Analysis : Resolve discrepancies using X-ray crystallography of ligand-target complexes. For instance, conformational flexibility in the butoxyphenyl group may reduce in vivo efficacy despite in silico predictions .
  • Meta-Analysis : Cross-reference multiple studies (e.g., anti-HIV vs. anticancer datasets) to identify confounding factors like cell-line-specific metabolism .

Q. What methodologies are recommended for overcoming challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal nucleation. Slow evaporation at 4°C enhances lattice formation.
  • Twinned Data Refinement : For imperfect crystals, employ SHELXL’s TWIN/BASF commands to model twinning and improve data accuracy .
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts, critical for resolving light atoms (e.g., chlorine) .

Q. How can researchers leverage patent literature to design novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Scaffold Hybridization : Combine structural motifs from patented analogs (e.g., trifluoromethyl groups in EP patents ) with the core pyrimidine.
  • Positional Isomerism : Explore alternative substitution patterns (e.g., 3-butoxyphenyl instead of 4-butoxyphenyl) to bypass existing claims while retaining activity.
  • Prior Art Analysis : Use tools like SciFinder to identify under-explored substituents (e.g., azido or cyano groups) for novel IP generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.